molecular formula C8H13N3 B1323378 N2-isopropylpyridine-2,3-diamine CAS No. 24188-40-7

N2-isopropylpyridine-2,3-diamine

Cat. No.: B1323378
CAS No.: 24188-40-7
M. Wt: 151.21 g/mol
InChI Key: UJMMDSXBFLGSRF-UHFFFAOYSA-N
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Scientific Research Applications

N2-isopropylpyridine-2,3-diamine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “N2-isopropylpyridine-2,3-diamine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-isopropylpyridine-2,3-diamine typically involves the reduction of N-isopropyl-3-nitropyridin-2-amine . This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents under controlled conditions . The reaction conditions often include maintaining a specific temperature and pressure to ensure the complete reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N2-isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced amine derivatives from reduction, and various substituted pyridine derivatives from substitution reactions.

Mechanism of Action

The mechanism of action of N2-isopropylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that catalyze various chemical reactions . It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-isopropylpyridine-2,3-diamine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its lipophilicity and influences its reactivity compared to other similar compounds .

Properties

IUPAC Name

2-N-propan-2-ylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMMDSXBFLGSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618422
Record name N~2~-(Propan-2-yl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-40-7
Record name N~2~-(Propan-2-yl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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